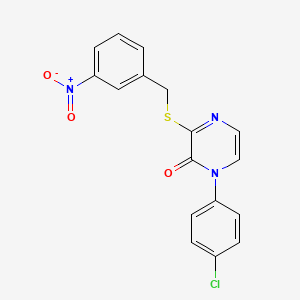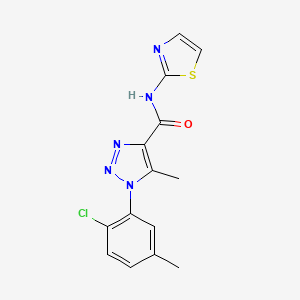![molecular formula C11H18N2O3 B2593064 N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2411271-39-9](/img/structure/B2593064.png)
N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide, commonly known as HPOB, is a small molecule inhibitor that has been gaining attention in scientific research due to its potential therapeutic applications. HPOB is a selective inhibitor of histone acetyltransferases, which are enzymes responsible for the acetylation of histones, a process that plays a critical role in gene regulation.
作用機序
HPOB is a selective inhibitor of histone acetyltransferases, which are enzymes responsible for the acetylation of histones. Histone acetylation plays a critical role in gene regulation by altering the chromatin structure, making the DNA more accessible to transcription factors. By inhibiting histone acetyltransferases, HPOB reduces histone acetylation, leading to changes in gene expression.
Biochemical and Physiological Effects
HPOB has been shown to have a variety of biochemical and physiological effects. In cancer cells, HPOB has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In animal models of neurodegenerative disorders, HPOB has been shown to improve cognitive function and reduce neuroinflammation. Additionally, HPOB has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
HPOB has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a selective inhibitor of histone acetyltransferases, making it a useful tool for studying the role of histone acetylation in gene regulation. However, HPOB also has some limitations. It has poor solubility in water, making it difficult to use in some experiments. Additionally, HPOB has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on HPOB. One area of interest is the development of HPOB analogs with improved solubility and bioavailability. Another area of interest is the study of HPOB in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their efficacy. Additionally, the safety and efficacy of HPOB in humans need to be further studied to determine its potential as a therapeutic agent.
合成法
HPOB can be synthesized using a three-step process. The first step involves the reaction of 4-hydroxypiperidine with 2-bromoacetic acid to form 2-(4-hydroxypiperidin-1-yl)acetic acid. The second step involves the reaction of 2-(4-hydroxypiperidin-1-yl)acetic acid with N,N-dimethylprop-2-en-1-amine to form N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide. The final step involves the purification of the compound using column chromatography.
科学的研究の応用
HPOB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. HPOB has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. HPOB has also been shown to improve cognitive function in animal models of neurodegenerative disorders, suggesting its potential use in the treatment of Alzheimer's and Parkinson's diseases. Additionally, HPOB has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-3-10(15)12(2)8-11(16)13-6-4-9(14)5-7-13/h3,9,14H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJACHPMZCZYUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(CC1)O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

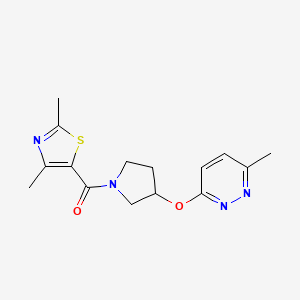
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2,5-dimethylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2592982.png)
![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2592983.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2592985.png)
![N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2592986.png)
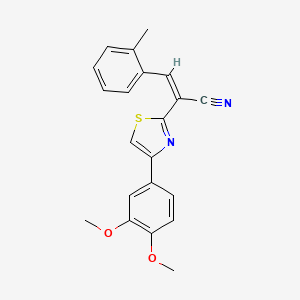
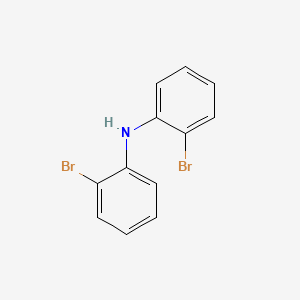
![N1-benzyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2592994.png)
![1-(3-fluorobenzyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2592996.png)
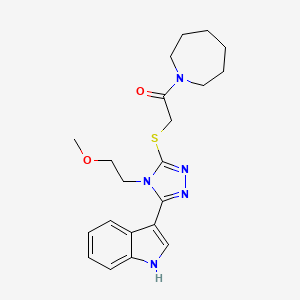
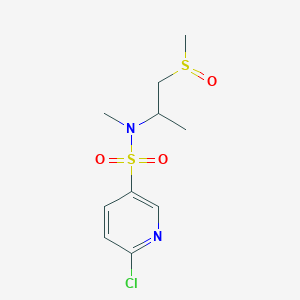
![4-Amino-4-[(2-chlorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2592999.png)
